Caloxin 1b1
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Overview
Description
Caloxin 1b1 is a selective inhibitor of plasma membrane calcium ATPase (PMCA), specifically targeting the extracellular domain 1 of PMCA4.
Preparation Methods
Caloxin 1b1 is synthesized through a two-step screening process. Initially, a phage display library of random peptides is screened for binding to synthetic extracellular domain 1 of PMCA4. The selected peptides are then further screened using PMCA protein purified from erythrocyte ghosts . The final product, this compound, is obtained by mutagenesis to improve its affinity and selectivity .
Chemical Reactions Analysis
Caloxin 1b1 primarily interacts with PMCA through binding to its extracellular domain, inhibiting its activity. This inhibition affects the acylphosphate formation in the forward reaction of PMCA but not in the reverse reaction . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution, as its primary function is to inhibit PMCA activity through specific binding.
Scientific Research Applications
Caloxin 1b1 has several scientific research applications:
Chemistry: Used to study the role of PMCA in calcium homeostasis and signaling.
Industry: Used in research to develop new therapeutic agents targeting PMCA.
Mechanism of Action
Caloxin 1b1 exerts its effects by binding to the extracellular domain 1 of PMCA4, inhibiting its activity. This inhibition prevents the extrusion of calcium ions from the cell, leading to an increase in intracellular calcium levels. The molecular target of this compound is PMCA4, and the pathway involved includes the inhibition of acylphosphate formation in the forward reaction of PMCA .
Comparison with Similar Compounds
Caloxin 1b1 is unique in its selective inhibition of PMCA4 over other PMCA isoforms. Similar compounds include:
Caloxin 2a1: Selective for PMCA, but with lower affinity compared to this compound.
Caloxin 1c2: A high-affinity inhibitor selective for PMCA4, with greater than 10-fold affinity for PMCA4 compared to other isoforms.
This compound stands out due to its higher affinity and selectivity for PMCA4, making it a valuable tool in research focused on calcium signaling and homeostasis.
Properties
Molecular Formula |
C70H111N21O21 |
---|---|
Molecular Weight |
1582.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-(carboxymethylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C70H111N21O21/c1-33(2)20-45(61(104)85-46(21-34(3)4)63(106)89-50(30-92)66(109)82-43(16-13-19-75-70(72)73)59(102)79-28-53(96)77-27-52(95)78-29-55(99)100)86-65(108)49(24-40-26-74-32-80-40)87-62(105)47(22-35(5)6)88-69(112)57(36(7)8)91-60(103)44(17-18-54(97)98)83-67(110)51(31-93)90-64(107)48(23-39-25-76-42-15-12-11-14-41(39)42)84-58(101)37(9)81-68(111)56(71)38(10)94/h11-12,14-15,25-26,32-38,43-51,56-57,76,92-94H,13,16-24,27-31,71H2,1-10H3,(H,74,80)(H,77,96)(H,78,95)(H,79,102)(H,81,111)(H,82,109)(H,83,110)(H,84,101)(H,85,104)(H,86,108)(H,87,105)(H,88,112)(H,89,106)(H,90,107)(H,91,103)(H,97,98)(H,99,100)(H4,72,73,75)/t37-,38+,43-,44-,45-,46-,47-,48-,49-,50-,51-,56-,57-/m0/s1 |
InChI Key |
IVFUOMWUIRNJLP-ADFIBQKPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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